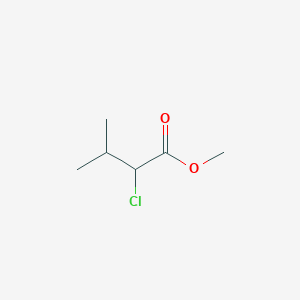

Methyl 2-chloro-3-methylbutanoate

描述

Methyl 2-chloro-3-methylbutanoate (C₆H₁₁ClO₂) is an ester derivative of butanoic acid featuring a chlorine atom at the C2 position and a methyl group at the C3 position. The compound’s molecular weight is estimated at ~150.58 g/mol (inferred from ethyl 2-chloro-3-methylbutanoate’s molecular weight of 164.63 g/mol in , adjusted for the methyl ester).

属性

分子式 |

C6H11ClO2 |

|---|---|

分子量 |

150.6 g/mol |

IUPAC 名称 |

methyl 2-chloro-3-methylbutanoate |

InChI |

InChI=1S/C6H11ClO2/c1-4(2)5(7)6(8)9-3/h4-5H,1-3H3 |

InChI 键 |

GOPHIGFAKSXHMW-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(C(=O)OC)Cl |

产品来源 |

United States |

科学研究应用

Synthetic Organic Chemistry

1.1. Role as an Intermediate

Methyl 2-chloro-3-methylbutanoate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitution reactions, making it useful for creating more complex molecules.

1.2. Reactions Involving this compound

- Nucleophilic Substitution : This compound can undergo nucleophilic substitution reactions with alcohols, amines, and other nucleophiles to form esters, ethers, or amines.

- Elimination Reactions : It can also participate in elimination reactions to produce alkenes.

Pharmacological Applications

Recent studies have indicated potential pharmacological applications for this compound, particularly in drug development.

2.1. Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have demonstrated its effectiveness against certain strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .

2.2. Anti-inflammatory Properties

Some derivatives have been evaluated for their anti-inflammatory effects. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines, which may contribute to their therapeutic potential in treating inflammatory diseases .

Case Study 1: Synthesis of Antimicrobial Agents

In a study published by the Journal of Organic Chemistry, researchers synthesized a series of compounds based on this compound and evaluated their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives had significant inhibitory effects on bacterial growth, highlighting the compound's potential in antibiotic development .

Case Study 2: Anti-inflammatory Research

Another research article focused on the anti-inflammatory properties of this compound derivatives. In vitro assays demonstrated that these compounds could reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that they may be useful in developing treatments for chronic inflammatory conditions .

相似化合物的比较

Ethyl 2-Chloro-3-Methylbutanoate (CAS: 91913-99-4)

Methyl 2-Amino-3-Methylbutanoate Hydrochloride (CAS: 5619-05-6)

- Molecular Formula: C₆H₁₄ClNO₂

- Molecular Weight : 167.63 g/mol .

- Key Differences: Substitution of chlorine with an amino group (-NH₂) and hydrochloride salt formation. This enhances water solubility and alters reactivity (e.g., participation in peptide coupling reactions). Applications: Intermediate in chiral synthesis (e.g., valine derivatives) .

Methyl 2-Chloro-3-Oxobutanoate

- Molecular Formula : C₅H₇ClO₃

- Synonyms: Methyl α-chloroacetoacetate .

- Key Differences: Presence of a ketone group (C3-oxo) increases electrophilicity, enabling keto-enol tautomerism and participation in condensation reactions (e.g., Claisen or Knorr syntheses) . Reactivity: More prone to nucleophilic attack at the carbonyl compared to 3-methyl-substituted analogs.

Ethyl 2-Acetyl-3-Methylbutanoate (CAS: 1522-46-9)

- Molecular Formula : C₉H₁₆O₃

- Key Differences :

Structural and Functional Comparison Table

常见问题

Q. Advanced

- KIEs : Deuterium substitution at the chlorinated carbon distinguishes SN1 (negligible KIE) from SN2 (primary KIE, kH/kD > 1). For example, synthesizing deuterated analogs and comparing reaction rates under identical conditions clarifies the mechanism .

- Stereochemical Probes : Enantiopure (R)- and (S)-isomers, analyzed via chiral HPLC , reveal retention (SN1) or inversion (SN2) after nucleophilic attack. Polarimetry tracks optical activity changes .

- Computational Modeling : Transition-state DFT calculations (e.g., B3LYP/6-31G(d)) map energy barriers and validate experimental KIEs .

What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

Q. Basic

- Hydrolysis : The ester group hydrolyzes under acidic/basic conditions. Mitigation: Use anhydrous solvents (e.g., THF, dichloroethane) and neutral workup conditions .

- Elimination : Elevated temperatures (>80°C) promote alkene formation. Suppression: Employ bulky bases (e.g., DIPEA) to favor substitution over β-hydrogen abstraction .

- Byproduct Removal : Liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography isolates the product .

How can computational chemistry tools predict the physicochemical properties of this compound, and what experimental validations are required?

Q. Advanced

- DFT Calculations : Estimate LogP (partition coefficient), dipole moments, and pKa. B3LYP/6-31G(d) level predicts LogP ≈ 1.8, guiding solvent selection .

- Molecular Dynamics : Simulates solubility in solvents like acetonitrile or hexane.

- Experimental Validation :

How do competing reaction pathways during synthesis impact byproduct formation, and what analytical techniques identify these impurities?

Advanced

Competing pathways (e.g., over-alkylation, elimination) are influenced by steric hindrance and temperature. For example, excessive reagent ratios may yield dialkylated byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。